

Biochemical Potency & Cellular Activity of Afuresertib

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Compound Focus: Afuresertib

CAS No.: 1047644-62-1

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The tables below summarize the quantitative data on **afuresertib**'s kinase inhibition profile and its effects on various cancer cell lines.

Table 1: Kinase Inhibition Profile of Afuresertib [1] [2]

Kinase Target	Potency (Ki or IC50)	Notes
Akt1	Ki = 0.08 nM	Also inhibits the E17K Akt1 mutant (IC50 = 0.2 nM) [1].
Akt2	Ki = 2 nM	
Akt3	Ki = 2.6 nM	
PKC η	IC50 = 210 nM	
PKC β I	IC50 = 430 nM	
PKC θ	IC50 = 510 nM	
ROCK	IC50 = 100 nM	

Table 2: Anti-proliferative Effects on Cancer Cell Lines [1] [3] [4]

Cell Line / Category	Experimental Readout	Findings
Hematological Malignancies	3-day proliferation assay (CellTiter-Glo)	65% of cell lines were sensitive (EC50 < 1 μ M) [1] [3].
Solid Tumors	3-day proliferation assay (CellTiter-Glo)	21% of cell lines were sensitive (EC50 < 1 μ M) [1] [3].
Malignant Pleural Mesothelioma (MPM)	MTT assay after 72 hours	Afuresertib showed tumor-specific growth inhibition across six MPM cell lines (e.g., ACC-MESO-4, MSTO-211H) [4].
Esophageal Cancer (Eca109)	MTT assay after 24 hours	Dose-dependent suppression of cell viability [5].

Detailed Experimental Protocols

Here are the standard methodologies used in the cited studies to evaluate **afuresertib**'s effects.

Cell Viability and Proliferation Assays

- MTT Assay** [5] [4]: Seed cells in 96-well plates. After 24 hours, treat with a concentration gradient of **afuresertib** for 24-72 hours. Add MTT solution and incubate for 4 hours. Dissolve formed formazan crystals with DMSO or a specified lysis buffer. Measure absorbance at 550 nm. Calculate cell viability relative to DMSO-treated controls.
- CellTiter-Glo Luminescent Assay** [1]: Seed cells in 96-well plates and treat with compounds for 72 hours. Add CellTiter-Glo reagent to measure ATP content as a proxy for metabolically active cells. Luminescence is measured, and EC50 values are calculated from the inhibition curves.

Apoptosis Assay (Annexin V-FITC/PI Staining) [4]

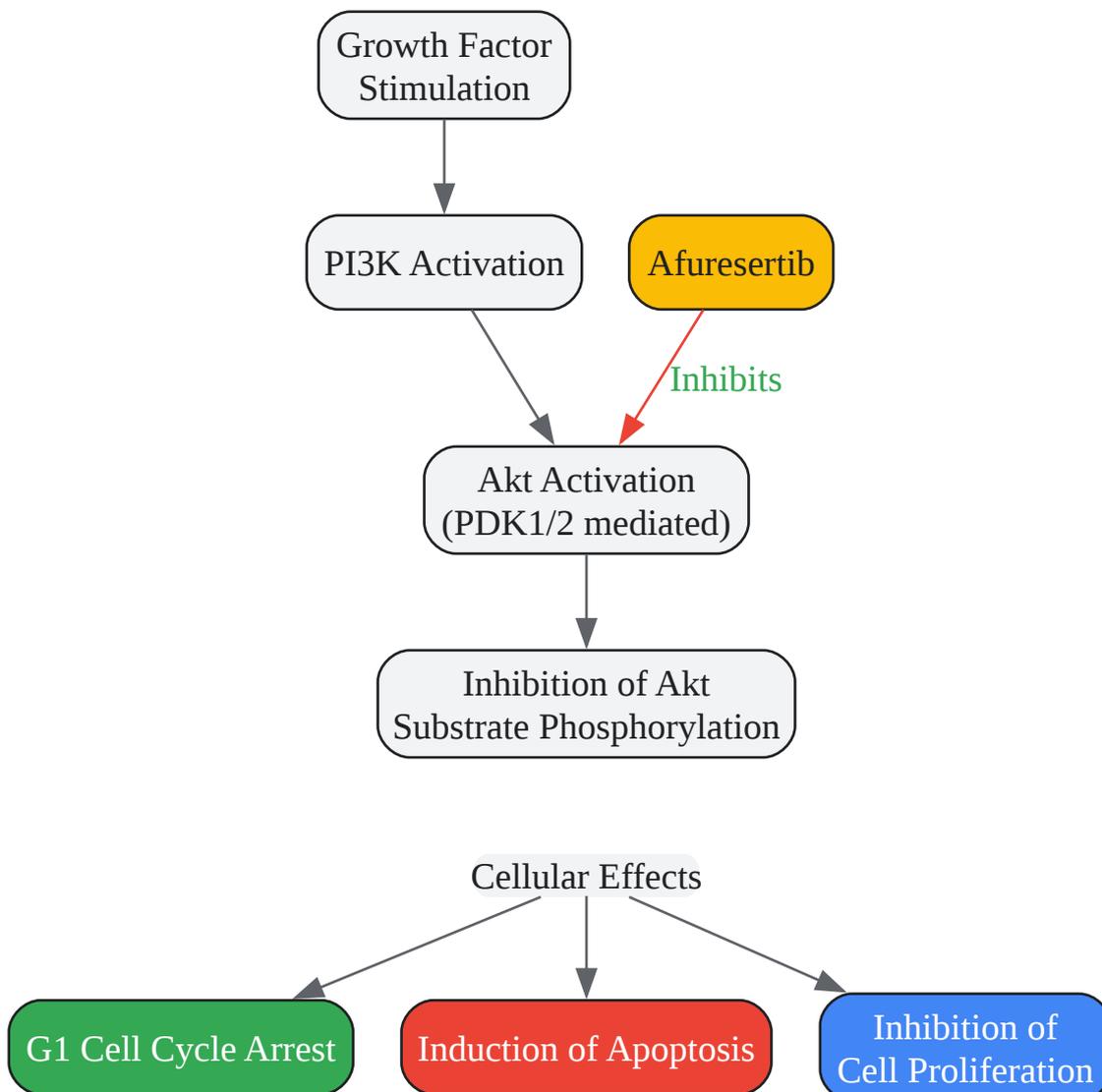
- Seed cells in 6-well plates and treat with **afuresertib** for a specified duration.
- Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
- Analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis (PI Staining) [4]

- Treat cells with **afuresertib**, then fix in ice-cold 70% ethanol overnight.
- Treat fixed cells with RNase A and stain with PI.
- Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2-M phases.

Mechanism of Action and Signaling Pathway

Afuresertib is an ATP-competitive, pan-Akt inhibitor that suppresses tumor cell proliferation and survival by blocking the PI3K/Akt signaling pathway [1] [2]. The diagram below illustrates its mechanism and downstream effects.



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Afuresertib inhibits Akt activation, blocking downstream signaling and inducing anti-tumor effects.

Key molecular and cellular consequences of Akt inhibition by **afuresertib** include:

- Decreased Phosphorylation of Akt Substrates: Leads to reduced phosphorylation of proteins like GSK-3 β and FOXO transcription factors [1] [4].
- Cell Cycle Arrest in G1 Phase: **Afuresertib** strongly induces p21WAF1/CIP1 expression, which promotes G1 arrest [4].
- Induction of Apoptosis: Increases activity of executioner caspases-3 and -7 and the number of Annexin V-positive cells [4].
- Enhanced Chemosensitivity: Shows synergistic effects with existing chemotherapeutics like cisplatin in models such as Malignant Pleural Mesothelioma [4].

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